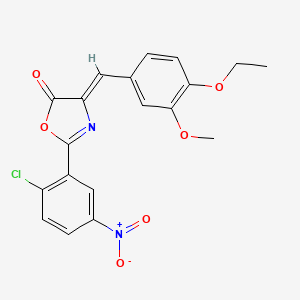
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide, also known as AZD5363, is a potent and selective inhibitor of the protein kinase B (PKB) pathway. It is a small molecule that has shown promising results in preclinical studies as a potential cancer therapy.
Mécanisme D'action
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide inhibits the PKB pathway by binding to the ATP-binding site of PKB. This binding prevents the phosphorylation of downstream targets of PKB, leading to the inhibition of cell survival and proliferation. Inhibition of the PKB pathway also leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, this compound has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy. However, this compound has also been shown to induce hyperglycemia, which is a limitation of its use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide is a potent and selective inhibitor of the PKB pathway, which makes it a valuable tool for studying the role of this pathway in cancer. It has also been shown to sensitize cancer cells to other anticancer agents, which makes it a potential candidate for combination therapy. However, the induction of hyperglycemia is a limitation of its use in preclinical and clinical settings.
Orientations Futures
There are several future directions for the study of 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide. One potential direction is the investigation of its use in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another potential direction is the study of its use in other cancer types, such as lung and pancreatic cancer. Furthermore, the development of more potent and selective inhibitors of the PKB pathway is an area of active research.
Méthodes De Synthèse
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide can be synthesized through a multistep process that involves the coupling of 5-chloro-2-pyridinylamine with 3-(1-azepanyl)sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-(2,2,2-trifluoroethoxy)aniline. The final step involves the introduction of a benzamide group through the reaction of the intermediate with 4-(dimethylamino)benzoyl chloride. The synthesis of this compound has been described in detail in several publications.
Applications De Recherche Scientifique
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in several cancer types, including breast, ovarian, and prostate cancer. This compound has been shown to inhibit the PKB pathway, which is a key signaling pathway involved in cell survival, proliferation, and metabolism. Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest, which are the hallmarks of cancer cell death.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-15-8-9-17(20-13-15)21-18(23)14-6-5-7-16(12-14)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXYNFKROSHORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)

![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
![2-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6076589.png)
![7'-amino-2'-[(4-fluorobenzyl)thio]-1-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6076603.png)
![2-(2-{[(1-benzyl-1H-indol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6076606.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6076613.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)
![2-chloro-4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6076633.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6076647.png)